Allyl chloride

Overview

Description

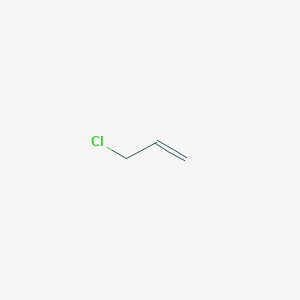

Chemical Structure and Properties Allyl chloride (C₃H₅Cl), also known as 3-chloropropene, is a chlorinated alkene characterized by a chlorine atom attached to a propene backbone. It is a colorless to pale yellow liquid with a pungent, garlic-like odor and a boiling point of 44.4°C . Key physical properties include:

- Molecular weight: 76.53 g/mol

- Density: 0.898 g/cm³ at 20°C

- Solubility: 0.36% in water (20°C), miscible with organic solvents (e.g., acetone, ethanol) .

- Vapor pressure: 33.3 kPa at 20°C, making it highly volatile .

Production Methods

this compound is primarily synthesized via direct chlorination of propylene (C₃H₆) with chlorine gas (Cl₂) in the presence of a copper-based catalyst at 300–500°C :

$$ \text{C}3\text{H}6 + \text{Cl}2 \rightarrow \text{C}3\text{H}_5\text{Cl} + \text{HCl} $$

Alternative methods include oxychlorination of propylene using HCl and oxygen .

Preparation Methods

Thermal Chlorination of Propylene

Thermal chlorination remains the dominant industrial method for allyl chloride production due to its scalability and well-characterized reaction dynamics. This gas-phase reaction involves the direct substitution of a hydrogen atom in propylene with chlorine at elevated temperatures.

Reaction Mechanism and Stoichiometry

The primary reaction is the exothermic chlorination of propylene (C₃H₆) to this compound (C₃H₅Cl) and hydrogen chloride (HCl):

3\text{H}6 + \text{Cl}2 \rightarrow \text{C}3\text{H}5\text{Cl} + \text{HCl} \quad \Delta H{298\text{K}} = -112 \, \text{kJ/mol} \,

Side reactions generate undesirable by-products, including 2-chloropropene, dichloropropene (C₃H₄Cl₂), and carbon (C):

}

\text{C}_3\text{H}_6 + \text{Cl}_2 &\rightarrow \text{C}_3\text{H}_5\text{Cl} + \text{HCl} \quad \Delta H = -121 \, \text{kJ/mol} \, \

\text{C}_3\text{H}_6 + 2\text{Cl}_2 &\rightarrow \text{C}_3\text{H}_4\text{Cl}_2 + 2\text{HCl} \quad \Delta H = -222 \, \text{kJ/mol} \, \

\text{C}_3\text{H}_6 + 3\text{Cl}_2 &\rightarrow 3\text{C} + 6\text{HCl} \quad \Delta H = -306 \, \text{kJ/mol} \,

\end{align}

Carbon deposition poses significant operational challenges, necessitating specialized reactor designs to mitigate fouling .

Industrial Process Design

A typical plant configuration (Figure 1) includes:

-

Propylene preheating : Propylene is heated to 545°C in a natural gas-fired furnace .

-

Chlorine mixing : Gaseous chlorine is injected into the propylene stream via a jet mixer, achieving a reaction temperature of 511°C .

-

Fluidized-bed reactor : Sand particles fluidized by the reactant gases prevent carbon buildup on heat exchanger surfaces. Dowtherm A® circulates through immersed tubes to remove excess heat .

-

Product recovery : Effluent gases are cooled in a waste-heat boiler (200°C) and trim cooler before distillation separates this compound (95–97% purity) from by-products and unreacted propylene .

Table 1: Key Parameters for Thermal Chlorination

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 500–550°C | |

| Pressure | Near atmospheric | |

| Propylene conversion | 60–70% | |

| This compound selectivity | 80–85% |

Optimization and By-product Management

-

Excess propylene : A 4:1 molar ratio of propylene to chlorine suppresses dichloropropene formation .

-

Residence time control : Short contact times (0.5–2 seconds) minimize secondary reactions .

-

Carbon removal : Continuous sand regeneration via combustion maintains reactor efficiency .

Catalytic Oxychlorination of Propylene

Catalytic oxychlorination offers an alternative route using hydrogen chloride (HCl) as a chlorinating agent, reducing chlorine consumption and enabling by-product recycling.

Reaction Conditions and Catalysts

The overall reaction is:

3\text{H}6 + 2\text{HCl} + \frac{1}{2}\text{O}2 \rightarrow \text{C}3\text{H}5\text{Cl} + \text{H}2\text{O} \,

Copper(I) chloride (CuCl) or mixed metal oxides (e.g., FeCl₃/CuCl₂) catalyze the reaction at 250–350°C and 5–15 bar .

Process Configuration and Yields

-

Fixed-bed reactor : HCl and propylene are preheated and mixed with oxygen before entering the catalyst bed .

-

Product separation : Condensation followed by extraction with hydrocarbons isolates this compound (88–92% purity) .

-

HCl recycling : Unreacted HCl is recovered via absorption and reused, achieving 95% atom efficiency .

Table 2: Performance Metrics for Catalytic Oxychlorination

| Metric | Value | Source |

|---|---|---|

| Temperature | 300°C | |

| Pressure | 10 bar | |

| Propylene conversion | 75–80% | |

| This compound yield | 70–75% |

Synthesis from Allyl Alcohol

This method bypasses propylene, instead functionalizing allyl alcohol (C₃H₅OH) through esterification or hydrochlorination.

Reaction with Benzoyl Chloride

A laboratory-scale synthesis achieves 82% yield via SN2 substitution:

3\text{H}5\text{OH} + \text{C}6\text{H}5\text{COCl} \rightarrow \text{C}3\text{H}5\text{Cl} + \text{C}6\text{H}5\text{COOH} \,

Conditions :

Reaction with Hydrogen Chloride

Industrial patents describe continuous processes using gaseous HCl and CuCl catalysts:

3\text{H}5\text{OH} + \text{HCl} \rightarrow \text{C}3\text{H}5\text{Cl} + \text{H}_2\text{O} \,

Optimization :

-

Reactor design : Two-phase flow reactors enhance contact between aqueous HCl and organic allyl alcohol .

-

By-product suppression : Operating at 50–150°C minimizes diallyl ether formation (<5%) .

Table 3: Allyl Alcohol-Based Synthesis Metrics

| Parameter | Benzoyl Chloride Route | HCl Route |

|---|---|---|

| Temperature | 0–20°C | 100°C |

| Catalyst | DMF | CuCl |

| Yield | 82% | 70% |

| Purity | >99% | 95% |

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Criterion | Thermal Chlorination | Oxychlorination | Allyl Alcohol Route |

|---|---|---|---|

| Feedstock cost | Moderate | Low (HCl reuse) | High |

| Capital intensity | High | Moderate | Low |

| By-products | Dichlorides, carbon | Water | Esters, ethers |

| Yield | 80–85% | 70–75% | 70–82% |

| Industrial adoption | Widespread | Limited | Niche |

Scientific Research Applications

Chemical Production

1.1 Epichlorohydrin Synthesis

Approximately 90% of allyl chloride produced globally is converted into epichlorohydrin, a key building block for epoxy resins. These resins are crucial in various applications such as coatings, adhesives, and composite materials used in construction and automotive industries .

1.2 Other Chemical Derivatives

this compound serves as a precursor for numerous derivatives:

- Allyl Alcohol : Used in the synthesis of plastics and coatings.

- Allyl Amines : Important in the production of surfactants and pharmaceuticals.

- Allyl Esters : Utilized in the manufacture of fragrances and flavorings .

Industrial Applications

2.1 Polymer Manufacturing

this compound is instrumental in producing specialty polymers and resins:

- Acrylic Polymers : Used in personal care products like shampoos and skin creams.

- Phenolic Resins : Employed in adhesives and coatings due to their thermal stability .

2.2 Agrochemicals

It is also involved in the synthesis of various agrochemicals, including pesticides, which are essential for modern agriculture .

Health and Safety Considerations

3.1 Toxicological Studies

Research indicates that this compound can be toxic to humans and animals, with chronic exposure linked to liver and kidney damage, as well as respiratory issues . Animal studies have shown potential carcinogenic effects, particularly with long-term exposure .

3.2 Regulatory Status

Due to its hazardous nature, this compound is regulated under various environmental health guidelines to minimize occupational exposure risks .

Case Studies

4.1 Industrial Use Case: Epoxy Resins

A notable case study involves the use of this compound-derived epichlorohydrin in automotive manufacturing. The incorporation of epoxy resins has improved the durability and performance of vehicle components, showcasing this compound's significance in enhancing product quality.

4.2 Pharmaceutical Applications

In pharmaceuticals, this compound has been utilized to synthesize active pharmaceutical ingredients (APIs). For instance, its derivatives have been employed in the development of analgesics and anti-inflammatory drugs, highlighting its role in healthcare innovations .

Summary Table of Applications

| Application Area | Specific Uses | Key Products |

|---|---|---|

| Chemical Production | Synthesis of epichlorohydrin | Epoxy resins |

| Polymer Manufacturing | Production of acrylic polymers | Personal care products |

| Agrochemicals | Synthesis of pesticides | Various agrochemical products |

| Pharmaceuticals | Development of APIs | Analgesics, anti-inflammatories |

Mechanism of Action

Allyl chloride acts as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property makes it useful in various chemical syntheses but also hazardous to handle. It can form DNA adducts through direct alkylation, which is a mechanism of its mutagenic effects .

Comparison with Similar Compounds

Allyl Chloride vs. Vinyl Chloride

Key Differences

- Reactivity : this compound’s allylic position enables diverse reactions (e.g., Rh-catalyzed oxidative addition ), whereas vinyl chloride’s stability limits its use to polymerization .

- Market Drivers : this compound demand is driven by epoxy resins (USD 3.7 billion market by 2028) , while vinyl chloride dominates the PVC sector (global PVC market >USD 60 billion) .

This compound vs. Allyl Bromide

Research Findings

- This compound yields 26–45% in Rh-catalyzed hydrosilylation reactions, while allyl bromide achieves higher efficiency under similar conditions .

- In microwave-assisted allylations, this compound requires auxiliary agents (e.g., Zn) due to its lower reactivity compared to allyl bromide .

Other Chlorinated Alkenes

- 1,2-Dichloroethylene : Less reactive; used as a solvent but lacks this compound’s versatility in polymer synthesis.

- Chloroprene : Similar structure to this compound but tailored for synthetic rubber (neoprene) production .

Data Tables

Table 1: Physical Properties Comparison

| Compound | Boiling Point (°C) | Density (g/cm³) | Water Solubility (20°C) |

|---|---|---|---|

| This compound | 44.4 | 0.898 | 0.36% |

| Vinyl Chloride | -13.4 | 0.911 | 0.11% |

| Allyl Bromide | 71 | 1.398 | 0.25% |

Sources:

Biological Activity

Allyl chloride (CHCl) is an organic compound that exhibits notable biological activity, primarily characterized by its mutagenic and carcinogenic potential. This article reviews the biological effects of this compound, including its toxicity, genotoxicity, and metabolic pathways, supported by data tables and relevant case studies.

This compound is a haloalkene that acts as a direct alkylating agent. Its biological activity is largely attributed to its ability to form covalent bonds with DNA, leading to mutagenic effects. The compound is metabolized in vivo to various reactive intermediates, including allyl alcohol and acrolein, which further contribute to its genotoxic properties .

Metabolism

The metabolic pathway of this compound involves:

- Conversion to Allyl Alcohol : this compound is primarily converted to allyl alcohol.

- Formation of Reactive Metabolites : Allyl alcohol can be further metabolized to acrolein or glycidol, which are known to be genotoxic.

- Excretion : Metabolites such as 3-hydroxypropylmercapturic acid and allyl mercapturic acid are found in urine following exposure .

Toxicity Studies

Toxicity assessments have been conducted across various animal models, revealing significant insights into the compound's safety profile.

LD50 Values

The oral lethal dose (LD50) values for this compound are reported as follows:

Carcinogenicity

This compound has been evaluated for its carcinogenic potential through multiple studies:

- Long-term Studies in Mice : In a study involving B6C3F1 mice, oral administration of this compound resulted in squamous cell carcinomas of the forestomach in both male and female subjects. The study noted high mortality rates due to toxicity, complicating the interpretation of long-term carcinogenic effects .

- Skin Application Studies : A skin painting study indicated that repeated applications of this compound led to skin papillomas in female mice, suggesting significant initiation activity for skin tumors .

Genotoxicity

This compound is classified as a direct-acting mutagen based on several genotoxicity assays:

- Bacterial Mutagenicity Tests : It has shown mutagenic effects in various bacterial strains including Salmonella typhimurium and Escherichia coli.

- DNA Damage : Studies have demonstrated that this compound induces unscheduled DNA synthesis in HeLa cells, indicative of DNA damage .

Summary of Genotoxicity Results

| Test Organism | Result | Reference |

|---|---|---|

| Salmonella typhimurium | Positive | McCoy et al., 1978 |

| Escherichia coli | Positive | Dean et al., 1985 |

| Saccharomyces cerevisiae | Positive | Dean et al., 1985 |

| HeLa Cells | DNA damage | Schiffmann et al., 1983 |

Case Studies

- Occupational Exposure : Workers exposed to this compound at concentrations ranging from 1 to 113 ppm exhibited signs of liver damage and polyneuropathy. The symptoms were reversible upon cessation of exposure .

- Epidemiological Data : A study involving workers in a factory producing allyl sulfonate reported that two-thirds developed neurological symptoms after prolonged exposure (2.6–6650 mg/m³) .

Chemical Reactions Analysis

Addition Reactions

Allyl chloride participates in electrophilic and radical-mediated additions due to its electron-deficient double bond and allylic stabilization.

Halogenation

Reacts with halogens (Cl₂, Br₂) to form trihalogenated derivatives. For example, chlorine yields 1,2,3-trichloropropane under radical conditions . Hypochlorous acid (HOCl) produces 2,3- and 1,3-dichlorohydrins, precursors to epichlorohydrin .

| Reagent | Product | Conditions |

|---|---|---|

| Cl₂ | CH₂Cl–CH=CHCl | 300–500°C |

| HOCl | 2,3-/1,3-dichlorohydrins | Acidic |

Hydrogen Halides

Reacts with HX (X = Cl, Br) to form 1,2-dihalogenated alkanes. In the presence of peroxides, hydrobromic acid yields 1-bromo-3-chloropropane (anti-Markovnikov addition via the Kharasch effect) .

Oxygen and Sulfur Dioxide

Substitution Reactions

The allylic chlorine undergoes nucleophilic displacement, hydrolysis, and organometallic substitutions.

Hydrolysis

In aqueous environments, this compound slowly hydrolyzes to allyl alcohol and HCl :

Organomercurial Reactions

Undergoes free radical SH2′ reactions with organomercurials. Kinetic isotope effects indicate a symmetrical transition state, contrasting with conventional addition mechanisms .

Polymerization

This compound polymerizes via free-radical mechanisms but exhibits "degradative chain transfer," limiting molecular weight. Key findings:

Hydrosilylation with Trichlorosilane

Rhodium catalysts enable selective hydrosilylation to 3-chloropropyltrichlorosilane :

Catalyst Performance

| Catalyst (Rh complex) | Yield (%) | Selectivity (%) |

|---|---|---|

| [Rh(μ-Cl)(dppbz)]₂ | >95 | >95 |

| Wilkinson’s catalyst | 26 | <5 |

Mechanistic studies reveal oxidative addition of this compound to Rh(I), followed by reductive elimination or hydrosilylation pathways .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing allyl chloride via propene chlorination?

this compound is primarily synthesized through the high-temperature chlorination of propene. Key parameters include:

- Temperature : Maintain 500–510°C to maximize yield and minimize byproducts (e.g., 1,2-dichloropropane or benzene). Exceeding 600°C leads to pyrolysis byproducts like soot .

- Propene-to-chlorine ratio : A stoichiometric excess of propene ensures selective chlorination at the allylic position .

- Residence time : Shorter times reduce secondary reactions, but precise control is critical to balance conversion and selectivity .

Methodological Tip : Use fixed-bed tubular reactors with rapid quenching to stabilize intermediates and prevent thermal degradation .

Q. How can this compound’s reactivity be exploited in substitution reactions?

The chlorine atom in this compound is highly labile, enabling nucleophilic substitution. Common methods include:

- Alkaline hydrolysis : React with dilute NaOH (150°C, 1.3–1.4 MPa) to produce allyl alcohol (85–95% yield) .

- Thiol substitution : Use sodium sulfide to synthesize allyl sulfides, precursors for polymers and pharmaceuticals .

Key Consideration : Monitor pH and mixing efficiency to avoid side reactions (e.g., diallyl ether formation) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Exposure limits : Adhere to a threshold limit value (TLV) of 1 ppm (8-hour average) and short-term exposure limit of 2 ppm .

- Personal protective equipment (PPE) : Use chemically resistant gloves (e.g., 4-H®/Silver Shield®) and closed-loop systems to prevent inhalation or skin contact .

- Ventilation : Employ local exhaust systems and gas scrubbers to mitigate vapor accumulation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in this compound’s reaction pathways?

Conflicting data on reduction pathways (e.g., TCP → this compound → propene) can be addressed via:

- Density Functional Theory (DFT) : Model transition states to identify rate-determining steps and validate experimental kinetics .

- Kinetic Monte Carlo simulations : Predict intermediate lifetimes and optimize reaction conditions for selective product formation .

Case Study : Computational analysis confirmed that this compound reduction proceeds via β-hydride elimination, bypassing alternative intermediates .

Q. What mechanistic insights explain this compound’s selectivity in iron-catalyzed C–H activation?

In iron-catalyzed reactions, this compound reacts with cyclometalated intermediates (e.g., Fe-aryl complexes) via oxidative addition. Key findings:

- Competition experiments : this compound reacts faster with Fe intermediates than transmetalation agents (e.g., PhMgBr), favoring allylated over arylated products .

- Spectroscopic tracking : Use freeze-quench Mössbauer spectroscopy to capture short-lived intermediates (e.g., Fe(III) species) .

Recommendation : Adjust ligand steric effects to modulate reaction rates and selectivity .

Q. How do occupational exposure risks influence experimental design for this compound studies?

Chronic exposure risks (e.g., hepatotoxicity, neurotoxicity) necessitate:

- Closed-system workflows : Implement gloveboxes or flow reactors to minimize airborne release .

- Biomonitoring : Regularly test liver/kidney function and lung capacity in personnel .

Regulatory Note : EPA classifies this compound as Group C (possible human carcinogen), requiring Institutional Review Board (IRB) approval for in vivo studies .

Properties

IUPAC Name |

3-chloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDWBNJEKMUWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl, Array | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28412-31-9 | |

| Record name | 1-Propene, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28412-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4039231 | |

| Record name | Allyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl chloride appears as a clear colorless liquid with an unpleasant pungent odor. Flash point -20 °F. Boiling point 113 °F. Less dense than water (7.8 lb / gal) and insoluble in water. Hence floats on water. Vapor irritates skin, eyes and mucous membranes. Vapors are heavier than air. Long exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation or skin absorption., Liquid, Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor; [NIOSH] Odor is similar to garlic; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor. | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

113 °F at 760 mmHg (NTP, 1992), 44-45 °C, 45 °C, 113 °F | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-25 °F (NTP, 1992), Flash point equals -25 ° F, -28.9 °C (OPEN CUP); -31.7 °C (CLOSED CUP), -32 °C c.c., -25 °F | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 10 mg/mL at 66 °F (NTP, 1992), Miscible with alcohol, chloroform, ether, petrol ether, In water, 3,370 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.36, 0.4% | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.938 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.94 | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.64 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.64 (Air= 1), Relative vapor density (air = 1): 2.6, 2.64 | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

340 mmHg at 68 °F ; 440 mmHg at 86 °F (NTP, 1992), 368.0 [mmHg], 368 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 39.3, 295 mmHg | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

RED LIQUID, Colorless, brown, yellow, or purple liquid ... | |

CAS No. |

107-05-1 | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/allyl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1-Propene, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2RFT0R50S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propene, 3-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UC7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-210.1 °F (NTP, 1992), -134.5 °C, -135 °C, -210 °F | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.